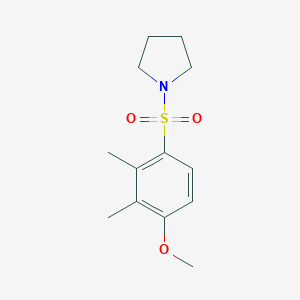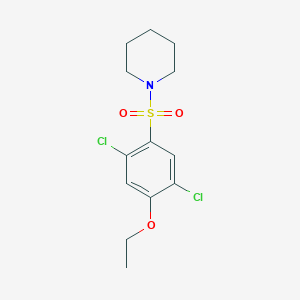
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine (MDPS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPS is a member of the sulfonylpyrrolidine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. This compound has been shown to interact with various proteins, including tubulin, which is involved in cell division, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the activity of certain enzymes. In vivo studies have shown that this compound can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its relatively simple synthesis, diverse biological activities, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at higher doses.
Direcciones Futuras
For the study of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine include the development of new derivatives, exploration as a building block for new materials, and further elucidation of its role in biological processes and disease states.
Métodos De Síntesis
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2,3-dimethylbenzene with chlorosulfonyl isocyanate, followed by the reaction with pyrrolidine. The final product is obtained after purification and characterization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In biology, this compound has been used as a tool to study the role of certain proteins in cellular processes. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
Clave InChI |
LNQKGNFEXBPNNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)







![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)




